5-ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-thiophenecarboxamide
Overview
Description
5-Ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-thiophenecarboxamide is a synthetic compound that has gained interest in various fields of research due to its unique structural features and potential applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-thiophenecarboxamide typically involves multiple steps:
Formation of the pyrazole ring: : The process begins with the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with 2,2,2-trifluoroethyl ketone under acidic or basic conditions to form 1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Carboxamide formation: : The next step involves the formation of the carboxamide group. This can be done by reacting the pyrazole derivative with ethyl 3-thiophenecarboxylate in the presence of a suitable base (like sodium hydride) and a coupling reagent (like EDC or HATU).
Final product isolation: : The final product, this compound, can be isolated through purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Scaled-up synthesis: : Using larger quantities of starting materials and reagents.
Continuous flow chemistry: : To enhance reaction efficiency and safety.
Automated purification systems: : For large-scale isolation and purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: : The compound could be reduced, affecting the pyrazole or thiophene rings.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially at reactive positions on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: : Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: : Such as halogens (e.g., bromine) for electrophilic substitution or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Produces fully or partially reduced thiophene or pyrazole derivatives.
Substitution: : Can produce a variety of substituted thiophene or pyrazole derivatives.
Scientific Research Applications
5-Ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: : Utilized as a building block for the synthesis of complex molecules. Its unique structure makes it useful in studying reaction mechanisms.
Biology: : Investigated for its potential as a bioactive molecule. It may exhibit various biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: : Explored for its therapeutic potential. Its derivatives might be studied for the treatment of diseases like cancer or neurological disorders.
Industry: : Applied in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 5-ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-thiophenecarboxamide exerts its effects can be complex:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: : The compound could influence pathways related to inflammation, cell proliferation, or signal transduction, depending on its application.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-3-thiophenecarboxamide: : Similar structure but different position of the pyrazole ring substitution.
5-ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-2-thiophenecarboxamide: : Similar structure but different position of the carboxamide group on the thiophene ring.
Uniqueness
The unique combination of the pyrazole and thiophene rings, along with the trifluoroethyl and ethyl groups, gives 5-ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-thiophenecarboxamide distinct properties that can be exploited in various research and industrial applications. It stands out due to its specific substitution pattern, which can lead to unique chemical and biological behaviors compared to other similar compounds.
Properties
IUPAC Name |
5-ethyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3OS/c1-2-10-3-8(6-20-10)11(19)17-9-4-16-18(5-9)7-12(13,14)15/h3-6H,2,7H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARAMCWISBNYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CN(N=C2)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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